molecular formula C9H11NO2 B15059486 (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine

(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine

Cat. No.: B15059486
M. Wt: 165.19 g/mol
InChI Key: VXCOSBXVTCJRSD-SSDOTTSWSA-N
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Description

(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound that belongs to the class of benzofurans This compound is characterized by a methoxy group at the 7th position and an amine group at the 3rd position of the dihydrobenzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated, acylated, or sulfonated derivatives.

Scientific Research Applications

(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxy-2,3-dihydrobenzofuran: Lacks the amine group, making it less versatile in terms of chemical reactivity.

    2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group, which may affect its biological activity and chemical properties.

    7-Hydroxy-2,3-dihydrobenzofuran-3-amine: The hydroxyl group can participate in different types of reactions compared to the methoxy group.

Uniqueness

(S)-7-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-7-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-8-4-2-3-6-7(10)5-12-9(6)8/h2-4,7H,5,10H2,1H3/t7-/m1/s1

InChI Key

VXCOSBXVTCJRSD-SSDOTTSWSA-N

Isomeric SMILES

COC1=CC=CC2=C1OC[C@H]2N

Canonical SMILES

COC1=CC=CC2=C1OCC2N

Origin of Product

United States

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